molecular formula C26H29N5O4 B2462554 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105226-50-3

3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2462554
CAS RN: 1105226-50-3
M. Wt: 475.549
InChI Key: SGHHELRUVVIVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C26H29N5O4 and its molecular weight is 475.549. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Adrenergic Receptor Affinity : A study by Romeo, Russo, and Blasi (2001) synthesized derivatives of 5H-pyrimido[5,4-b]indole, showing affinity and selectivity for the α1D-adrenoceptor subtype. These compounds, including similar structural derivatives to the specified compound, were tested towards cloned α1A, α1B, and α1D adrenergic receptors subtypes in binding assays (Romeo, Russo, & Blasi, 2001).

  • Antimicrobial Activity : Yurttaş et al. (2016) explored the synthesis of various dithiocarbamate derivatives bearing thiazole/benzothiazole rings, starting from the potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate. The synthesized compounds showed significant antimicrobial activity (Yurttaş et al., 2016).

  • Anticonvulsant Activity : Kamiński, Rzepka, and Obniska (2011) synthesized new derivatives and tested them for anticonvulsant activity. These derivatives included 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, showing effectiveness in various seizure models (Kamiński, Rzepka, & Obniska, 2011).

  • Antiproliferative Activity : Mallesha et al. (2012) synthesized new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, showing significant antiproliferative effects against various human cancer cell lines (Mallesha et al., 2012).

  • HIV-1 Reverse Transcriptase Inhibitors : Romero et al. (1994) conducted a study on bis(heteroaryl)piperazines (BHAPs) as non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds showed potency far exceeding the lead compound U-80493E (Romero et al., 1994).

  • Salmonella Biofilm Inhibition : Robijns et al. (2012) identified and characterized derivatives of 5H-pyrimido[5,4-b]indole as inhibitors of Salmonella biofilms. They focused on molecules that do not influence planktonic growth to minimize resistance development (Robijns et al., 2012).

Mechanism of Action

Target of Action

The compound “3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one” is likely to interact with alpha1-adrenergic receptors (α1-ARs), which are a class of G-protein-coupled receptors . These receptors are significant targets for various neurological conditions treatment .

Mode of Action

The interaction of “3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one” with its targets can lead to a variety of effects. The compound may act as an antagonist, blocking the action of endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Biochemical Pathways

It’s known that indole derivatives, which this compound is a part of, can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

Similar compounds have been studied for their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Indole derivatives have been reported to exhibit notable cytotoxicity in certain cell lines .

Action Environment

The action environment of “3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one” is likely to be influenced by various factors. For instance, storage conditions can affect the stability of the compound

properties

IUPAC Name

3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O4/c1-16-5-6-17(2)20(11-16)29-7-9-30(10-8-29)23(32)14-31-15-27-24-18-12-21(34-3)22(35-4)13-19(18)28-25(24)26(31)33/h5-6,11-13,15,28H,7-10,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHHELRUVVIVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC(=C(C=C54)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.